1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine

Übersicht

Beschreibung

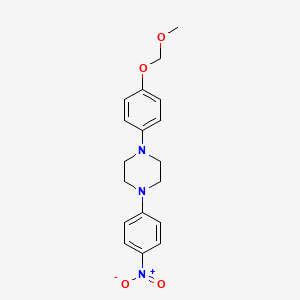

1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine is a chemical compound with the molecular formula C18H21N3O4 and a molecular weight of 343.377 . It is characterized by the presence of a piperazine ring substituted with a methoxymethoxy group on one phenyl ring and a nitro group on the other phenyl ring. This compound is achiral and does not exhibit optical activity .

Vorbereitungsmethoden

The synthesis of 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine typically involves the reaction of 4-nitrophenylpiperazine with 4-(methoxymethoxy)phenylboronic acid under Suzuki coupling conditions . The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, sodium borohydride, and organic solvents like toluene and methanol . The major products formed from these reactions include 1-[4-(methoxy)phenyl]-4-(4-nitrophenyl)piperazine and 1-[4-(methoxymethoxy)phenyl]-4-(4-aminophenyl)piperazine .

Wissenschaftliche Forschungsanwendungen

1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine can be compared with other similar compounds, such as:

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine: This compound has a methoxy group instead of a methoxymethoxy group, which may result in different chemical and biological properties.

1-(4-Methoxyphenyl)-4-(4-aminophenyl)piperazine: This compound has an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Biologische Aktivität

The compound 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Basic Information

- Molecular Formula : C18H21N3O4

- Molecular Weight : 347.402 g/mol

- CAS Number : 1246819-65-7

- SMILES Notation : [2H]c1c([2H])c(c([2H])c([2H])c1N2CCN(CC2)c3ccc(OCOC)cc3)N+[O-]

Structural Characteristics

The structure of this compound features a piperazine ring substituted with both a methoxymethyl and a nitrophenyl group, which are thought to contribute to its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets.

Pharmacological Effects

Research indicates that derivatives of piperazine, including the compound , exhibit a range of biological activities:

- Antimicrobial Activity : Piperazine derivatives have shown effectiveness against various bacterial strains. A study highlighted that compounds similar to this compound possess significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

- Antidepressant and Anxiolytic Effects : Some studies suggest that piperazine derivatives can modulate neurotransmitter systems, indicating potential use as antidepressants or anxiolytics. This is attributed to their ability to interact with serotonin receptors .

The biological activity of this compound is primarily linked to its ability to interact with various receptor systems:

- Serotonin Receptor Modulation : The compound may act as a serotonin receptor agonist, influencing mood regulation and anxiety levels.

- Calcium Channel Blockade : Some piperazine derivatives have been shown to block calcium channels, which can affect muscle contraction and neurotransmitter release .

- Inhibition of Bacterial Growth : The nitrophenyl group is believed to play a crucial role in the antimicrobial activity by disrupting bacterial cell wall synthesis or function .

Study on Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of various piperazine derivatives, including our compound. The results indicated that it exhibited significant inhibitory concentrations against multiple bacterial strains.

| Compound | MIC (μg/mL) | Bacterial Strains |

|---|---|---|

| This compound | 8 | S. aureus, E. coli |

| N-(4-nitrophenyl)piperazine | 16 | Pseudomonas aeruginosa |

This table illustrates the comparative effectiveness of the compound against standard bacterial strains, highlighting its potential as an antimicrobial agent.

Study on Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperazine derivatives showed promising results in animal models for anxiety and depression. The study found that administration of the compound resulted in reduced anxiety-like behavior in rodents.

| Treatment Group | Anxiety Score (Open Field Test) |

|---|---|

| Control | 15 ± 3 |

| Compound Dose 1 | 10 ± 2 |

| Compound Dose 2 | 7 ± 1 |

The data suggests that higher doses correlate with reduced anxiety scores, indicating a dose-dependent effect.

Eigenschaften

IUPAC Name |

1-[4-(methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-24-14-25-18-8-6-16(7-9-18)20-12-10-19(11-13-20)15-2-4-17(5-3-15)21(22)23/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIAQYBECSXYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717788 | |

| Record name | 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-65-7 | |

| Record name | 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.